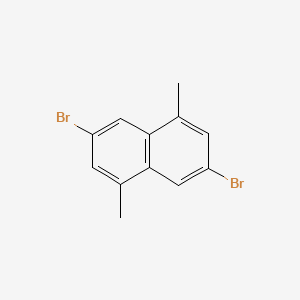
3,7-Dibromo-1,5-dimethylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-Dibromo-1,5-dimethylnaphthalene is an organic compound with the molecular formula C12H10Br2 It is a derivative of naphthalene, characterized by the presence of two bromine atoms and two methyl groups at specific positions on the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dibromo-1,5-dimethylnaphthalene typically involves the bromination of 1,5-dimethylnaphthalene. This reaction is carried out in the presence of a brominating agent, such as bromine (Br2), and a catalyst, often iron powder. The reaction conditions, including temperature and the amount of catalyst, can influence the yield and selectivity of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient separation and purification techniques.
化学反应分析
Types of Reactions
3,7-Dibromo-1,5-dimethylnaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the naphthalene ring.
Coupling Reactions: It can engage in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms, while oxidation can lead to the formation of naphthoquinones.
科学研究应用
3,7-Dibromo-1,5-dimethylnaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology and Medicine: The compound’s derivatives may have potential biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism by which 3,7-dibromo-1,5-dimethylnaphthalene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atoms act as leaving groups, facilitating the introduction of new substituents. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
- 2,6-Dibromo-1,5-dimethylnaphthalene
- 2,7-Dibromo-1,5-dimethylnaphthalene
- 1,3-Dibromo-5,5-dimethylhydantoin
Uniqueness
3,7-Dibromo-1,5-dimethylnaphthalene is unique due to the specific positioning of the bromine and methyl groups on the naphthalene ring. This structural arrangement can influence its reactivity and the types of reactions it undergoes, distinguishing it from other similar compounds.
属性
CAS 编号 |
111650-47-6 |
|---|---|
分子式 |
C12H10Br2 |
分子量 |
314.01 g/mol |
IUPAC 名称 |
3,7-dibromo-1,5-dimethylnaphthalene |
InChI |
InChI=1S/C12H10Br2/c1-7-3-9(13)6-12-8(2)4-10(14)5-11(7)12/h3-6H,1-2H3 |
InChI 键 |
RJWXITVCPMSIQF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=C1C=C(C=C2C)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




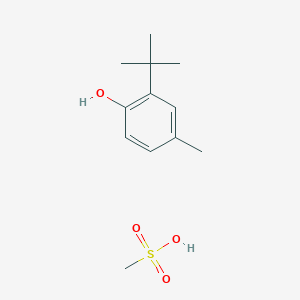
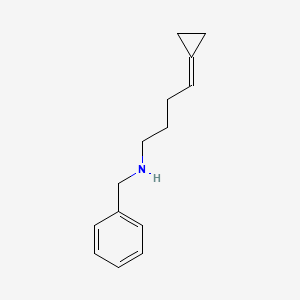
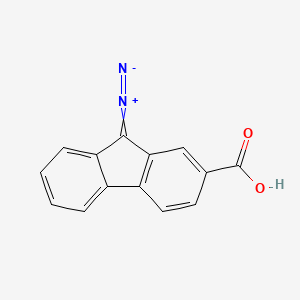
![N-[4-(1H-Imidazol-1-yl)-2-methylbutan-2-yl]prop-2-enamide](/img/structure/B14320389.png)
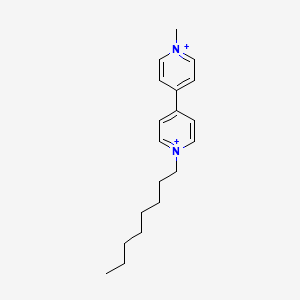
![Benzenethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14320393.png)

![2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane](/img/structure/B14320408.png)

![4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14320415.png)
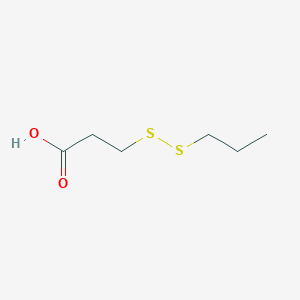
![9-Methoxy-4-nitro-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14320428.png)
